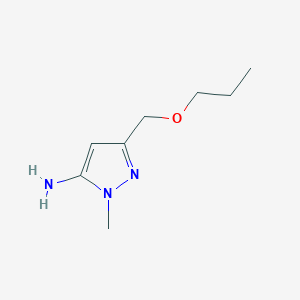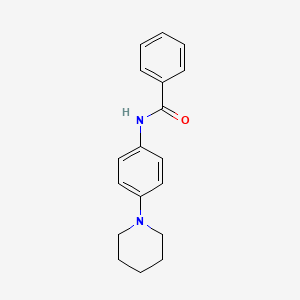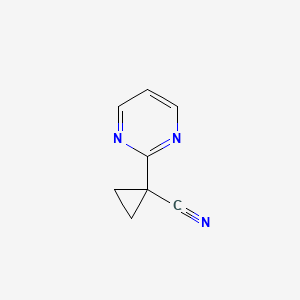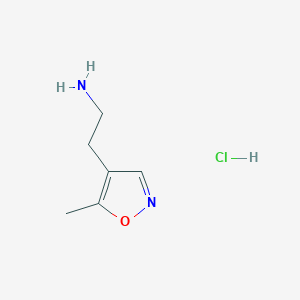
1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is commonly known as MPA and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine is not fully understood. However, it has been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body. Additionally, MPA has been found to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation in the body and inhibit the growth of cancer cells. Additionally, MPA has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine in lab experiments are its cost-effectiveness and ease of synthesis. Additionally, MPA has been extensively studied, and its potential applications in various fields have been well documented. However, the limitations of using MPA in lab experiments are that its mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Direcciones Futuras
There are several future directions for the study of 1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine. One potential direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, MPA's potential use in cancer treatment should be further explored, and its mechanism of action should be fully understood. Moreover, the potential neuroprotective effects of MPA should be further studied, and its potential use in the treatment of neurological disorders should be explored. Finally, the synthesis method of MPA should be further optimized to increase its efficiency and reduce its cost.
Conclusion:
In conclusion, 1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine is a chemical compound that has significant potential applications in various fields. Its synthesis method is relatively simple and cost-effective, making it an attractive option for lab experiments. MPA has been extensively studied for its anti-inflammatory properties, potential use in cancer treatment, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine involves the reaction of 3-(propoxymethyl)-1H-pyrazole-5-carbaldehyde with methylamine hydrochloride in the presence of a base. This reaction results in the formation of MPA. The synthesis method is relatively simple and straightforward, making it a cost-effective way to produce MPA.
Aplicaciones Científicas De Investigación
1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, MPA has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Moreover, MPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-5-(propoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-4-12-6-7-5-8(9)11(2)10-7/h5H,3-4,6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLLHGABRVFMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propoxymethyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2398520.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)